molecular formula C26H23N3O5S B2574690 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901265-02-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2574690
CAS No.: 901265-02-9
M. Wt: 489.55
InChI Key: GOGRBOYSPOJTOY-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via an acetamide bridge to a substituted imidazole-thioether scaffold. The imidazole core is functionalized with 3-methoxyphenyl and 4-methoxyphenyl groups at positions 2 and 5, respectively, while the sulfanyl group at position 4 connects to the acetamide. While direct pharmacological data for this compound are absent in the provided evidence, analogs with similar scaffolds (e.g., indole- and benzimidazole-based acetamides) demonstrate anticancer and anti-inflammatory activities, implying possible therapeutic relevance .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5S/c1-31-19-9-6-16(7-10-19)24-26(29-25(28-24)17-4-3-5-20(12-17)32-2)35-14-23(30)27-18-8-11-21-22(13-18)34-15-33-21/h3-13H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGRBOYSPOJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological activity. The structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 397.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and apoptosis. Key mechanisms include:

  • Inhibition of Kinases : The compound has shown potential in inhibiting various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, it has been noted to inhibit DYRK1A with sub-micromolar IC50 values, indicating strong activity against this target .
  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antitumor properties across several cancer cell lines. It has been particularly effective against colorectal and breast cancer cell lines, with IC50 values lower than 10 μM in many cases .

Biological Activity Data

The following table summarizes the biological activity data of this compound against various cancer cell lines:

Cell Line IC50 (μM) Effect
Huh7 (Liver Cancer)8Significant growth inhibition
Caco2 (Colorectal)6Strong antiproliferative effect
HCT116 (Colorectal)6High sensitivity
MDA-MB 231 (Breast)12Moderate growth inhibition
PC3 (Prostate)>25Limited effect

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Screening : A comprehensive screening of drug libraries identified this compound as a promising candidate for anticancer therapy. Its ability to inhibit cellular proliferation was noted across multiple tumor types .
  • Mechanistic Studies : Research has demonstrated that the compound's efficacy is linked to its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation. For example, it was found to induce apoptosis in HCT116 cells through the activation of caspase pathways .
  • Comparative Studies : In comparative studies against established chemotherapeutics, this compound exhibited superior efficacy in certain contexts, particularly when combined with other agents targeting different pathways .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a promising candidate for drug development. Potential applications include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors, which could lead to therapeutic applications in treating diseases such as cancer or infections.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various pathogens, including bacteria and fungi. This suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide might possess similar activities.

Neuroprotective Effects

Studies have suggested that compounds featuring the benzodioxole moiety can mitigate oxidative stress and excitotoxicity in neuronal cultures. This positions the compound as a potential neuroprotective agent.

Anticonvulsant Activity

Research has highlighted that certain imidazole derivatives can exhibit anticonvulsant properties. For example:

  • A study evaluated the anticonvulsant effects of related compounds on neuronal excitability, demonstrating protective effects against seizure activity.

Antifungal Properties

Some related compounds have been shown to inhibit pathogenic fungi growth:

  • A study indicated that benzodioxole-containing compounds could disrupt fungal cell wall synthesis, leading to antifungal effects.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives depending on reaction conditions. Additionally, methoxy substituents may undergo demethylation under strong acidic or oxidative environments.

Reaction Site Reagents/Conditions Products Reference
Sulfanyl groupH₂O₂ (30%), CH₃COOH, 25°C, 2 hSulfoxide derivative
Sulfanyl groupKMnO₄ (aq. acidic), refluxSulfone derivative
Methoxy groupBBr₃, CH₂Cl₂, -78°C → RT, 12 hPhenolic derivatives

Reduction Reactions

The imidazole ring can undergo partial reduction to form dihydroimidazole derivatives. Catalytic hydrogenation is a common method.

Reaction Site Reagents/Conditions Products Reference
Imidazole ringH₂ (1 atm), Pd/C, EtOH, 50°C4,5-Dihydroimidazole derivative

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the electron-rich benzodioxole and methoxyphenyl rings. Halogenation and nitration are typical examples.

Reaction Site Reagents/Conditions Products Reference
Benzodioxole ringHNO₃/H₂SO₄, 0°C, 4 hNitro-substituted benzodioxole
Methoxyphenyl ringBr₂, FeBr₃, CHCl₃, RTBrominated methoxyphenyl derivative

Sulfanyl Oxidation

The sulfanyl bridge (-S-) undergoes stepwise oxidation:

  • Sulfoxide formation : Mild oxidation with H₂O₂ yields sulfoxide.

    R-S-R’+H2O2R-SO-R’+H2O\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO-R'} + \text{H}_2\text{O}
  • Sulfone formation : Stronger oxidants like KMnO₄ produce sulfones.

    R-S-R’+3KMnO4R-SO2-R’+3MnO2+K2O\text{R-S-R'} + 3\text{KMnO}_4 \rightarrow \text{R-SO}_2\text{-R'} + 3\text{MnO}_2 + \text{K}_2\text{O}

Methoxy Demethylation

Methoxy groups are cleaved using boron tribromide (BBr₃), generating phenolic intermediates critical for further functionalization:

Ar-OCH3+BBr3Ar-OH+CH3BBr2\text{Ar-OCH}_3 + \text{BBr}_3 \rightarrow \text{Ar-OH} + \text{CH}_3\text{BBr}_2

Intermediate Functionalization

The compound serves as a scaffold for synthesizing derivatives with enhanced bioactivity. For example:

  • Sulfone analogs : Show improved metabolic stability in pharmacokinetic studies .

  • Halogenated derivatives : Used in structure-activity relationship (SAR) studies for anticancer activity.

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) indicate:

  • Acetamide group : Resists hydrolysis for >24 h.

  • Sulfanyl bridge : Slow oxidation to sulfoxide (t₁/₂ = 8 h) .

Comparative Reactivity Table

Functional Group Reactivity Common Modifications Biological Impact
Sulfanyl bridgeHighOxidation to sulfone/sulfoxideAlters target binding affinity
Methoxy groupsModerateDemethylation to phenolEnhances solubility and H-bonding
Imidazole ringLowReduction to dihydroimidazoleModulates electron density

Case Study: Interaction with Cytochrome P450 Enzymes

The compound undergoes oxidative metabolism via CYP3A4, producing hydroxylated metabolites. Key findings include:

  • Primary metabolite : Hydroxylation at the benzodioxole ring (m/z +16) .

  • Secondary metabolite : N-deacetylation (m/z -42) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield
Target Compound Imidazole 3-/4-methoxyphenyl, benzodioxol, sulfanyl acetamide ~550 (estimated) Not reported Not available
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole Ethyl, methylsulfonyl, phenylacetamide 371.43 Anticancer Not reported
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide (36) Indole 4-Chlorobenzoyl, 4-methoxyphenyl sulfonyl 513.94 COX inhibition (analog) 41%
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) Indole 2,5-bis(trifluoromethyl)phenyl sulfonyl, 4-chlorobenzoyl 610.93 Enhanced lipophilicity 37%
N-(1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 3,4-dimethoxyphenyl, 4-fluorophenyl, benzodioxol 548.54 Not reported Not available

Key Observations

  • Pharmacological Activity: Compound 29 (benzimidazole core) shows anticancer activity, likely due to the methylsulfonyl group enhancing electrophilic interactions with cellular targets . Compounds 36 and 41 (indole cores) are indomethacin analogs designed for COX inhibition; their sulfonyl groups may mimic the carboxylate moiety of indomethacin for enzyme binding .
  • Physicochemical Properties: The target compound’s methoxy groups increase hydrophilicity compared to the trifluoromethyl groups in 41, which enhance lipophilicity and metabolic stability . The sulfanyl (-S-) group in the target compound vs.
  • Synthetic Challenges :

    • Yields for analogs 36 and 41 are moderate (37–41%), reflecting challenges in sulfonamide coupling and purification . The target compound’s imidazole synthesis may face similar hurdles due to steric hindrance from methoxyphenyl groups.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the imidazole core. First, the imidazole ring is constructed via cyclocondensation of substituted phenylglyoxals with ammonium acetate. The sulfanylacetamide moiety is introduced through nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives. Key steps include:

  • Imidazole formation : Cyclization under reflux with acetic acid as a catalyst .
  • Sulfanyl linkage : Reaction of 5-(substituted phenyl)-1H-imidazole-4-thiol with N-(2H-1,3-benzodioxol-5-yl)chloroacetamide in DCM, using DMAP as a base under ultrasonication to enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the imidazole and benzodioxole rings. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching calculated mass ± 2 ppm).
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O-C in benzodioxole) confirm functional groups .

Q. How is X-ray crystallography applied to confirm its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystal growth : Slow evaporation of a saturated DMSO/water solution.
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure refinement : SHELXL (for small molecules) refines anisotropic displacement parameters, with R1 < 0.05 for high-quality data .
  • Validation : Check for PLATON alerts (e.g., missed symmetry, voids) and CIF deposition in the Cambridge Structural Database .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., -CF3_3) or bulky groups to modulate steric and electronic effects. For example, replacing 4-methoxyphenyl with 4-fluorophenyl (as in related imidazole derivatives) enhanced enzyme inhibition .
  • Core modifications : Introduce bioisosteres (e.g., triazoles instead of imidazoles) to improve metabolic stability .
  • Assay design : Use enzyme inhibition assays (e.g., Factor Xa or kinase targets) with IC50_{50} determination and selectivity profiling against related enzymes .

Q. What computational methods predict its binding mode with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of potential targets (e.g., Factor Xa PDB: 1NFU). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser195) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
  • Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities and rank derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent enzyme concentrations (nM range) and substrate concentrations (near Km_m) .
  • Purity validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .
  • Orthogonal assays : Cross-validate results using SPR (binding kinetics) and cellular assays (e.g., proliferation inhibition in cancer lines) .

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in amber vials under argon at –20°C to prevent oxidation of the sulfanyl group .
  • Safety : Use PPE (gloves, goggles) due to potential toxicity. Avoid exposure to heat (>40°C) to prevent decomposition .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

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